molecular formula C22H30O5 B13863908 11Beta-Epoxy-16Alpha-methylpregna-4-ene-17,21-dihydroxy-3,20-dione

11Beta-Epoxy-16Alpha-methylpregna-4-ene-17,21-dihydroxy-3,20-dione

Cat. No.: B13863908
M. Wt: 374.5 g/mol
InChI Key: TUIYCBORCUOUBA-SIALMDAJSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11Beta-Epoxy-16Alpha-methylpregna-4-ene-17,21-dihydroxy-3,20-dione involves multiple steps, starting from a suitable steroid precursor. One common method involves the fluorination of a 9,11β-epoxysteroid compound to obtain dexamethasone, which is then further modified to produce the target compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as selective fluorination, epoxidation, and hydroxylation under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

11Beta-Epoxy-16Alpha-methylpregna-4-ene-17,21-dihydroxy-3,20-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Various substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

11Beta-Epoxy-16Alpha-methylpregna-4-ene-17,21-dihydroxy-3,20-dione is unique due to its specific structural modifications, which confer distinct pharmacokinetic and pharmacodynamic properties. These modifications can result in differences in potency, duration of action, and side effect profiles compared to other similar compounds .

Properties

Molecular Formula

C22H30O5

Molecular Weight

374.5 g/mol

IUPAC Name

(1S,2S,13R,14R,15S,17S)-14-hydroxy-14-(2-hydroxyacetyl)-2,13,15-trimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-en-5-one

InChI

InChI=1S/C22H30O5/c1-12-8-16-15-5-4-13-9-14(24)6-7-19(13,2)22(15)18(27-22)10-20(16,3)21(12,26)17(25)11-23/h9,12,15-16,18,23,26H,4-8,10-11H2,1-3H3/t12-,15?,16?,18+,19+,20+,21+,22-/m1/s1

InChI Key

TUIYCBORCUOUBA-SIALMDAJSA-N

Isomeric SMILES

C[C@@H]1CC2C3CCC4=CC(=O)CC[C@@]4([C@]35[C@@H](O5)C[C@@]2([C@]1(C(=O)CO)O)C)C

Canonical SMILES

CC1CC2C3CCC4=CC(=O)CCC4(C35C(O5)CC2(C1(C(=O)CO)O)C)C

Origin of Product

United States

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